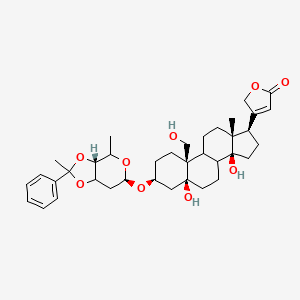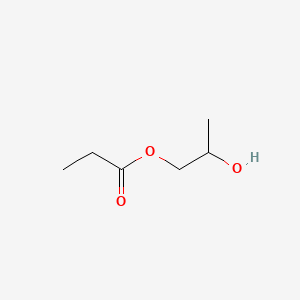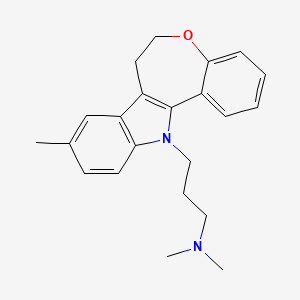
Zinc diisooctyl dithiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc diisooctyl dithiophosphate is an organozinc compound widely recognized for its role as an anti-wear additive in lubricants. It is a coordination complex featuring zinc bound to the anion of diisooctyl dithiophosphoric acid. This compound is particularly valued in the automotive and machinery industries for its ability to reduce wear and tear on engine components, thereby extending their lifespan .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisooctyl dithiophosphate typically involves the reaction of diisooctyl dithiophosphoric acid with zinc oxide. The process begins by mixing diisooctyl dithiophosphoric acid with zinc oxide in a reactor. The mixture is then heated to a temperature range of 40-50°C while stirring continuously. After the initial reaction, the temperature is increased to 90-100°C to facilitate dehydration, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors equipped with electronic stirring and water traps to ensure efficient mixing and dehydration. The use of concentrated ammonia water as an accelerating agent is common to improve the reaction rate and product quality .
化学反応の分析
Types of Reactions: Zinc diisooctyl dithiophosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically occurs in the presence of oxygen or other oxidizing agents, leading to the formation of zinc oxide and sulfur compounds.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zinc metal and thiophosphoric acid derivatives.
Major Products: The major products formed from these reactions include zinc oxide, sulfur compounds, and various thiophosphoric acid derivatives .
科学的研究の応用
Zinc diisooctyl dithiophosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an anti-wear additive in lubricants, greases, and hydraulic oils.
Biology: While its primary applications are industrial, research into its potential biological effects is ongoing, particularly in the context of its antioxidant properties.
Medicine: There is limited direct application in medicine, but its antioxidant properties are of interest in the development of new therapeutic agents.
作用機序
The primary mechanism by which zinc diisooctyl dithiophosphate exerts its effects is through the formation of a protective tribofilm on metal surfaces. This tribofilm is composed of zinc polyphosphates and metal sulfides, which act as a barrier to wear and oxidation. The formation of this film is facilitated by the decomposition of the compound under high pressure and temperature conditions, leading to the release of zinc and sulfur species that react with the metal surface .
類似化合物との比較
Zinc dialkyl dithiophosphates: These compounds share a similar structure and function but differ in the alkyl groups attached to the dithiophosphoric acid.
Zinc dialkyl phosphates: These compounds are similar in function but lack the sulfur atoms present in dithiophosphates.
Uniqueness: Zinc diisooctyl dithiophosphate is unique in its ability to form highly effective protective films under extreme conditions, making it particularly valuable in high-performance lubricants. Its specific alkyl groups also contribute to its solubility and stability in various lubricant formulations .
特性
| 28629-66-5 | |
分子式 |
C32H68O4P2S4Zn |
分子量 |
772.5 g/mol |
IUPAC名 |
zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |
InChIキー |
SXYOAESUCSYJNZ-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Color/Form |
Pale yellow liquid. |
密度 |
1.10 (at 15.6/15.6 °C). |
引火点 |
320 °F (min), open cup |
物理的記述 |
Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |
溶解性 |
Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)









